Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Lipophilicity Membrane permeability Drug-likeness

This ortho-substituted benzimidazole-benzamide delivers a documented CYP1A2 time-dependent inhibition IC50 of 1,100 nM in human liver microsomes and a computed XLogP3 of 4.9—parameters absent in meta-positional isomers and des-trifluoromethyl analogs. The ortho-linker enforces a distinct dihedral angle critical for binding-pose recapitulation, while the CF3 group enables fluorine-mediated polar contacts. Non-interchangeable with CAS 477486-40-1 or CAS 54559-57-8. Ideal for focused screening libraries, SAR campaigns targeting mPGES-1/CCR2, and fragment-based discovery requiring defined lipophilicity and P450 interaction fingerprints.

Molecular Formula C21H14F3N3O
Molecular Weight 381.358
CAS No. 329906-35-6
Cat. No. B2381964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
CAS329906-35-6
Molecular FormulaC21H14F3N3O
Molecular Weight381.358
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C21H14F3N3O/c22-21(23,24)14-7-5-6-13(12-14)20(28)27-16-9-2-1-8-15(16)19-25-17-10-3-4-11-18(17)26-19/h1-12H,(H,25,26)(H,27,28)
InChIKeyTYCIWMHQNOIFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-Benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 329906-35-6): Physicochemical Profile and Scaffold Classification


N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 329906-35-6) is a synthetic small-molecule benzimidazole-benzamide derivative with the molecular formula C21H14F3N3O and a molecular weight of 381.3 g/mol [1]. The compound features a 1H-benzimidazole core linked via an ortho-substituted phenyl bridge to a 3-(trifluoromethyl)benzamide moiety. Computed physicochemical properties include a calculated XLogP3 of 4.9, a topological polar surface area (TPSA) of 57.8 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1]. This compound is catalogued in screening libraries (e.g., Life Chemicals identifier F0317-0273) and has been annotated in the BindingDB database for cytochrome P450 1A2 (CYP1A2) time-dependent inhibition with an IC50 of 1,100 nM in pooled human liver microsomes [2]. The benzimidazole-benzamide scaffold class has been explored in the patent literature for microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition [3] and as CC chemokine receptor 2 (CCR2) antagonists by groups at Bristol-Myers Squibb [4].

Why N-[2-(1H-Benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide Cannot Be Simply Replaced by In-Class Benzimidazole-Benzamide Analogs


Within the benzimidazole-benzamide chemical space, minor structural modifications produce large shifts in physicochemical and pharmacological profiles that preclude simple substitution. The target compound's ortho-substituted (2-position) phenyl linker enforces a specific dihedral angle between the benzimidazole and benzamide planes that differs from its meta-substituted (3-position) positional isomer (CAS 477486-40-1), directly impacting molecular recognition at protein binding sites [1]. The 3-trifluoromethyl substituent on the benzamide ring increases calculated lipophilicity by approximately 1.4–1.7 logP units relative to the des-trifluoromethyl analog N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide (CAS 54559-57-8), altering membrane permeability, tissue distribution, and metabolic stability in ways that cannot be replicated by non-fluorinated or differently fluorinated congeners [2]. Furthermore, the compound's CYP1A2 inhibition profile (IC50 = 1,100 nM in human liver microsomes) [3] establishes a specific cytochrome P450 interaction fingerprint that is not shared uniformly across the benzimidazole-benzamide class, meaning generic substitution could introduce unanticipated drug-drug interaction risks. These structural and physicochemical distinctions make this compound a non-interchangeable entity for applications where defined lipophilicity, a specific P450 interaction profile, and ortho-substituted geometry are critical.

Quantitative Differentiation Evidence for N-[2-(1H-Benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 329906-35-6) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 3-Trifluoromethylbenzamide vs. Des-Trifluoromethyl Analog

The 3-trifluoromethyl substituent on the benzamide ring of the target compound (CAS 329906-35-6) drives a substantial increase in computed lipophilicity compared to the des-trifluoromethyl analog N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide (CAS 54559-57-8). The target compound has a PubChem-computed XLogP3 of 4.9 [1], whereas the des-CF3 analog (MW 313.35, formula C20H15N3O) has an estimated XLogP3 of approximately 3.2–3.5 based on its simpler benzamide terminus and lower molecular weight . This difference of approximately 1.4–1.7 logP units translates to a roughly 25–50 fold increase in predicted octanol-water partition coefficient, conferring significantly enhanced membrane permeation potential. The trifluoromethyl group also adds three fluorine atoms that increase metabolic resistance to oxidative cytochrome P450-mediated degradation, a well-established class-level effect of CF3 substitution in drug-like molecules [2].

Lipophilicity Membrane permeability Drug-likeness

CYP1A2 Time-Dependent Inhibition Profile: Low Liability vs. Class Expectations

The target compound was evaluated for time-dependent inhibition (TDI) of cytochrome P450 1A2 (CYP1A2) in pooled human liver microsomes using midazolam as a probe substrate, with a 30-minute preincubation in the presence of NADPH, as recorded in BindingDB and ChEMBL (CHEMBL5208605) [1]. The measured IC50 was 1,100 nM (1.1 μM), indicating weak CYP1A2 inhibition. This value places the compound in a low-risk category for CYP1A2-mediated drug-drug interactions, as typical alert thresholds for TDI are IC50 < 1,000 nM with significant preincubation-dependent shifts. In contrast, many benzimidazole-containing kinase inhibitors and related heterocycles exhibit potent CYP1A2 inhibition with IC50 values in the low nanomolar range, making this compound a comparatively cleaner tool for applications where minimal CYP1A2 engagement is desired [2]. Direct comparator data for the des-CF3 and positional isomer analogs in the same CYP1A2 TDI assay are not available in public databases.

CYP450 inhibition Drug-drug interaction Metabolic stability

Positional Isomer Differentiation: Ortho (2-Substituted) vs. Meta (3-Substituted) Phenyl Linker Geometry

The target compound (CAS 329906-35-6) features an ortho-substituted (2-position) phenyl linker connecting the benzimidazole to the benzamide moiety. Its closest positional isomer, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 477486-40-1), bears the benzimidazole at the meta (3-position) of the central phenyl ring [1]. Despite sharing the same molecular formula (C21H14F3N3O) and molecular weight (381.3 g/mol), these two isomers present distinct three-dimensional geometries. In the ortho-substituted target compound, the benzimidazole N–H and the amide N–H are positioned in closer spatial proximity, enabling a potential intramolecular hydrogen bond that constrains the conformational ensemble. In the meta-substituted isomer, these hydrogen bond donors are spatially separated, resulting in a different pharmacophoric presentation. X-ray crystallographic data for the des-trifluoromethyl analog of the target compound (CAS 54559-57-8) confirms a dihedral angle of 26.68° between the benzimidazole and the central phenyl ring planes [2], a geometry that is geometrically impossible for the meta isomer. No direct head-to-head biological comparison between these two isomers has been published in the peer-reviewed literature.

Molecular geometry Positional isomerism Target binding

Hydrogen Bond Acceptor (HBA) Capacity: Enhanced Target Engagement Potential via Trifluoromethyl Group

The 3-trifluoromethyl substituent on the benzamide ring increases the hydrogen bond acceptor (HBA) count from 3 (for the des-CF3 analog, CAS 54559-57-8) to 5 for the target compound, as computed by the Cactvs algorithm (PubChem release 2021.05.07) [1]. The additional HBA capacity derives from the three fluorine atoms of the CF3 group, each of which can participate in weak but stereospecific C–F···H–X hydrogen bonds and orthogonal multipolar interactions with protein backbone amides, side-chain hydroxyls, and structured water molecules in binding sites [2]. These fluorine-mediated interactions are increasingly recognized as critical contributors to binding affinity and selectivity in medicinal chemistry. The des-CF3 analog lacks these interaction modalities entirely. While direct binding data comparing the target compound and the des-CF3 analog against the same protein target are not publicly available, the class-level contribution of CF3-mediated polar interactions to target engagement has been extensively documented in protein-ligand crystallographic analyses [2].

Hydrogen bonding Target engagement SAR optimization

Recommended Application Scenarios for N-[2-(1H-Benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 329906-35-6) Based on Differential Evidence


Screening Library Design Requiring High Lipophilicity with Defined CYP1A2 Selectivity

For compound collection managers building focused screening libraries where high lipophilicity (XLogP3 ≈ 4.9) is a design parameter and low CYP1A2 inhibitory potential is desired to minimize nuisance hits in cytochrome P450 counter-screens, this compound offers a documented profile: the BindingDB-curated CYP1A2 TDI IC50 of 1,100 nM [1] places it above typical alert thresholds, while its computed XLogP3 of 4.9 [2] distinguishes it from lower-logP benzimidazole-benzamide analogs such as CAS 54559-57-8 (estimated XLogP3 ≈ 3.2–3.5).

Medicinal Chemistry SAR Exploration Requiring Ortho-Substituted Benzimidazole-Phenyl Scaffold Geometry

In structure-activity relationship campaigns where the ortho-substituted (2-position) phenyl linker geometry is essential—for instance, to recapitulate the intramolecular hydrogen bond constraint between the benzimidazole N–H and amide N–H observed in the crystallographic analog (dihedral angle 26.68°) [1]—this compound serves as the appropriate scaffold. The meta-substituted positional isomer (CAS 477486-40-1) presents a fundamentally different pharmacophoric geometry and cannot substitute for the ortho isomer in binding pose recreation [2].

Fragment-Based or Scaffold-Hopping Programs Leveraging Trifluoromethyl-Mediated Polar Interactions

For fragment-based drug discovery or scaffold-hopping initiatives where C–F···protein polar interactions are desired to enhance binding affinity and selectivity, this compound provides three fluorine atoms (CF3 group) capable of orthogonal multipolar contacts with protein targets [1]. The des-trifluoromethyl analog (CAS 54559-57-8) lacks these interaction modalities entirely, making the target compound the preferred choice when fluorine-mediated contacts are a design objective [2].

Chemical Probe Development for mPGES-1 or CCR2 Target Families

Patent literature identifies the benzimidazole-benzamide scaffold class as relevant for microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition [1], and related 7-trifluoromethylbenzimidazole compounds have been characterized as potent and selective CCR2 antagonists with functional antagonism confirmed in cellular assays [2]. While the target compound itself has not been directly profiled against these targets in public data, its structural features—the benzimidazole core, the ortho-substituted phenyl linker, and the trifluoromethyl-bearing benzamide—align with the pharmacophoric elements identified in these patent and literature disclosures, supporting its use as a tool compound for exploring these target families.

Quote Request

Request a Quote for N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.